N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)tetrahydrofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4S/c16-11-3-5-12(6-4-11)17(13-7-9-22(19,20)10-13)15(18)14-2-1-8-21-14/h3-7,9,13-14H,1-2,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUHQRZRZOYKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>48.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24816665 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Nitrothiophene Carboxamides
describes two nitrothiophene carboxamides:
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Molecular formula: C₁₆H₁₀F₃N₃O₄S₂
- Purity: 42% (via LCMS)
N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide
- Molecular formula: C₁₄H₇F₂N₃O₃S₂
- Purity: 99.05% (via LCMS)
Key Differences vs. Target Compound:
- Core Structure: Both feature a nitrothiophene-carboxamide scaffold, whereas the target compound uses a tetrahydrofuran-carboxamide with a sulfonated thiophene ring.
- Substituents: The trifluoromethyl and methoxy groups in the first compound enhance lipophilicity and steric bulk, which may affect solubility and target binding. The target compound’s fluorophenyl group balances lipophilicity without additional bulky substituents.
Furopyridine Carboxamides
and describe furo[2,3-b]pyridine-3-carboxamide derivatives, such as:
- 2-(4-Fluorophenyl)-N-methyl-5-(3-((1-phenylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide Functional groups: Fluorophenyl, trifluoroethylamino, cyclopropylcarbamoyl. Synthesis: Uses tetramethylisouronium hexafluorophosphate (V) and DMF as solvents, indicating robust coupling conditions .
Key Differences vs. Target Compound:
- Heterocyclic System: The furopyridine core introduces aromaticity and planar rigidity, contrasting with the saturated tetrahydrofuran and thiolane dioxide rings in the target compound.
- Substituents: The trifluoroethylamino group in these derivatives may improve membrane permeability but could increase metabolic liability compared to the target compound’s sulfone group.
Benzamide Derivatives with Thiolane Dioxide
describes N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-methoxybenzamide (CAS 879565-27-2), which shares the thiolane dioxide moiety but replaces the tetrahydrofuran-carboxamide with a benzamide and furan-methyl group.
Key Differences vs. Target Compound:
- Functional Groups: The 3-methoxybenzamide and furan substituents may reduce solubility compared to the target compound’s tetrahydrofuran-carboxamide .
Dihydroisobenzofuran Carboxamides
lists compounds like 1-(3-dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide, which feature a dihydroisobenzofuran core.
Key Differences vs. Target Compound:
- Substituents: The dimethylaminopropyl group introduces basicity, which may influence pharmacokinetic properties .
Structural and Functional Comparison Table
Implications for Drug Design
- Sulfone vs. Nitro Groups: The target compound’s thiolane dioxide sulfone may offer better metabolic stability than nitro groups, which are prone to reduction .
- Fluorophenyl Ubiquity: The 4-fluorophenyl group is a recurring motif across compounds, suggesting its utility in enhancing target affinity and pharmacokinetics .
Preparation Methods
Synthesis of 1,1-Dioxido-2,3-Dihydrothiophen-3-amine
The dihydrothiophene sulfone component is typically prepared through a two-stage oxidation-amination sequence. Thiophene derivatives undergo epoxidation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at −20°C, followed by ring-opening with aqueous ammonia to yield the dihydrothiophen-3-amine intermediate. Subsequent oxidation with hydrogen peroxide (30% v/v) in acetic acid at 60°C for 12 hours converts the thiophene ring to the 1,1-dioxido form.
Key Reaction Parameters
| Parameter | Optimal Value | Source |
|---|---|---|
| Oxidation Temperature | 60°C ± 2°C | |
| mCPBA Equivalents | 1.2 eq | |
| Ammonia Concentration | 28% (w/w) |
Stepwise Synthetic Pathways
Carboxamide Bond Formation
The tetrahydrofuran-2-carboxylic acid precursor is activated using carbonyldiimidazole (CDI) in tetrahydrofuran (THF) under nitrogen atmosphere. Reaction with 4-fluoroaniline (1.1 equivalents) at 50°C for 6 hours produces N-(4-fluorophenyl)tetrahydrofuran-2-carboxamide in 78–82% yield.
Critical Considerations
Coupling with Dihydrothiophene Sulfone
The final coupling employs HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as coupling agent:
- Charge N-(4-fluorophenyl)tetrahydrofuran-2-carboxamide (1.0 eq) and HATU (1.5 eq) in DMF
- Add dihydrothiophen-3-amine sulfone (1.2 eq) portionwise at 0°C
- Warm to room temperature and stir for 18 hours
Yield Optimization Data
| Entry | Temperature | Equiv. HATU | Yield (%) |
|---|---|---|---|
| 1 | 0°C → 25°C | 1.5 | 67 |
| 2 | 0°C → 40°C | 1.8 | 72 |
| 3 | −10°C→25°C | 2.0 | 81 |
Alternative Preparation Strategies
One-Pot Tandem Approach
Recent advancements demonstrate a tandem oxidation/coupling methodology using polymer-supported catalysts:
- Combine thiophen-3-amine, 4-fluoroaniline, and tetrahydrofuran-2-carbonyl chloride
- Add Amberlyst® 15 (20% w/w) and tert-butyl hydroperoxide (TBHP)
- Heat at 80°C under microwave irradiation (150 W)
This method achieves 68% overall yield but requires specialized equipment and generates mixed sulfone/sulfoxide byproducts.
Enzymatic Resolution of Racemic Intermediates
For optically pure variants, lipase-mediated kinetic resolution proves effective:
- Substrate: Racemic tetrahydrofuran-2-carboxamide
- Enzyme: Candida antarctica Lipase B (CAL-B)
- Solvent System: tert-Butyl methyl ether/Phosphate buffer (pH 7.4)
- Enantiomeric Excess: >98% ee achieved in 24 hours
Purification and Characterization Protocols
Chromatographic Purification
Final compounds are purified via flash chromatography using:
- Stationary Phase: Silica gel 60 (230–400 mesh)
- Eluent Gradient: Hexane/EtOAc (4:1 → 1:2 v/v)
- Typical Recovery: 85–91%
Spectroscopic Validation
Key Spectral Signatures
- ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.32 (m, 4H, Ar-F), 4.81 (dd, J=8.4 Hz, 1H, THF), 3.92–3.85 (m, 2H, SO₂CH₂)
- HRMS : m/z calc. for C₁₆H₁₇FN₂O₄S [M+H]⁺ 352.0892, found 352.0889
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Pilot-scale studies utilizing microreactor technology show promise:
| Parameter | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Reaction Time | 18 h | 42 min | 25× faster |
| Space-Time Yield | 0.8 g/L/h | 19.6 g/L/h | 24.5× |
| Solvent Consumption | 12 L/kg | 3.4 L/kg | 71% reduction |
Waste Stream Management
The synthesis generates fluorinated byproducts requiring specialized treatment:
- Fluoride Scavengers : Calcium hydroxide slurry (pH 10.5)
- Sulfur Removal : Activated carbon filtration (0.5% w/v)
- Solvent Recovery : Distillation towers with >98% purity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
